N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine is an organic compound characterized by its unique structure, which includes an isobutyl group and a pyrazolylmethyl moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The synthesis of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine typically involves several key steps:
The reaction conditions typically require a solvent such as dimethylformamide or acetonitrile and may involve heating to facilitate the reaction. Purification methods like recrystallization or chromatography are often employed to isolate the final product in high purity.
The molecular structure of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine can be represented as follows:
Key structural data includes:
The compound features a three-dimensional arrangement that influences its reactivity and interactions with biological targets.
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine can participate in various chemical reactions:
For oxidation reactions, potassium permanganate in acidic medium is commonly used. For reduction, lithium aluminum hydride in anhydrous ether is preferred. Substitution reactions typically require bases like sodium hydroxide.
The mechanism of action for N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine is primarily based on its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects depending on the context of its application.
Key chemical properties include:
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine has several scientific applications:
Retrosynthetic deconstruction of N-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine reveals two primary precursors: 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole and isobutylamine. The pyrazole scaffold originates from Knorr-type syntheses involving β-dicarbonyl compounds, where 1,3,5-trimethyl-1H-pyrazol-4-yl motifs are constructed via cyclocondensation of acetylacetone derivatives with hydrazines [3] [8]. The critical 4-(chloromethyl) intermediate emerges through electrophilic chloromethylation of the preformed pyrazole core—a step complicated by potential N-alkylation side reactions. Alternative routes employ 4-formyl pyrazoles followed by reductive amination, though this introduces stereoselectivity challenges absent in direct nucleophilic displacement [3] [5].
Table 1: Precursor Options for Pyrazole Core Assembly
Precursor Type | Example Compound | CAS Number | Key Advantage |
---|---|---|---|
Halomethyl | 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole | Not specified | Direct displacement capability |
Formyl | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | Not available | Enables reductive amination pathways |
Aminomethyl | [1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | 880361-70-6 | Avoids alkylation conditions |
The amination step between 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole and isobutylamine demands precise control to suppress bis-alkylation and Hofmann elimination. Solvent screening demonstrates that polar aprotic media (DMF, acetonitrile) at 60–80°C enhance nucleophilicity while minimizing side reactions. Equimolar reagent ratios yield ≤70% conversion; however, a 20% molar excess of isobutylamine elevates yields to ≥85% by sequestering generated HCl. Base additives like K₂CO₃ prove detrimental, promoting pyrazole N-demethylation. Tertiary amine acceptors (e.g., DIPEA) are optimal, maintaining pH 8–9 without nucleophile interference [1] [7]. Kinetic studies reveal pseudo-first-order behavior, with complete conversion in ≤6 hours—significantly faster than analogous 2-ethanolamine derivatives [2] [4].
The 1,3,5-trimethyl-1H-pyrazol-4-yl group serves as a sterically encumbered pharmacophore anchor, with methylation patterns dictating electronic and conformational behavior. N1-methylation blocks prototropic tautomerism, locking the pyrazole in a fixed topology for regioselective C4 functionalization. Comparative analyses show that 3,5-dimethyl groups induce a +0.52 eV elevation in HOMO energy versus unsubstituted analogues, enhancing nucleophilicity at the C4 methylene bridge [3] [8]. This electronic activation enables diverse N-mannich derivatizations, as evidenced by the synthesis of cyclopropanamine (CAS# 880361-70-6) and phenolic adducts (CAS# 75999-00-7) via identical amination chemistry [3] [5].
Incorporating the branched isobutyl moiety ([iBu] = −CH₂CH(CH₃)₂) introduces steric congestion near the pyrazole C4 position. Molecular modeling indicates a cone angle of ~132° around the tertiary amine—20° wider than linear n-butyl analogues. This crowding destabilizes syn-periplanar conformations, necessitating elevated temperatures during SN₂ displacement. Kinetic isotope studies (kH/kD = 2.1) confirm significant steric hindrance: deuteration at the isobutyl α-carbon reduces reaction rate by >50% versus undeuterated controls [1]. Optimal steric tolerance is achieved using isobutylamine hydrochloride, where the counterion mitigates base-catalyzed decomposition. Notably, bulkier tert-butylamines (e.g., CAS# Not Available) fail to couple under identical conditions, confirming a steric cutoff [6].
Scaling beyond laboratory synthesis (≥100 g) exposes three critical bottlenecks:
Table 2: Process Optimization Parameters for Kilo-Lab Synthesis
Process Stage | Laboratory Scale Issue | Pilot-Scale Solution | Yield Impact |
---|---|---|---|
Chloromethylation | Uncontrolled exotherm | Segmented reagent addition <40°C | +12% purity |
Amination | Isobutylamine excess disposal | Thin-film distillation recovery | Cost reduction |
Final purification | Thermal decomposition | Short-path distillation (180°C, 0.5 mmHg) | +15% recovery |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1